Oxfendazole
Oxfendazole
Oxfendazole is a member of the class of benzimidazoles that is fenbendazole in which the sulfur has been oxidised to the corresponding sulfoxide. It has a role as an antinematodal drug. It is a sulfoxide, a member of benzimidazoles and a carbamate ester. It is functionally related to a fenbendazole.
Oxfendazole is a sulfoxide metabolite of fenbendazole. This benzimidazole antihelminthic protects livestock from roundworm. strongyles, and pinworn.
See also: Oxfendazole; Trichlorfon (component of).
Oxfendazole is a sulfoxide metabolite of fenbendazole. This benzimidazole antihelminthic protects livestock from roundworm. strongyles, and pinworn.
See also: Oxfendazole; Trichlorfon (component of).
Brand Name:
Vulcanchem
CAS No.:
53716-50-0
VCID:
VC20743126
InChI:
InChI=1S/C15H13N3O3S/c1-21-15(19)18-14-16-12-8-7-11(9-13(12)17-14)22(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)
SMILES:
COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3
Molecular Formula:
C15H13N3O3S
Molecular Weight:
315.3 g/mol
Oxfendazole
CAS No.: 53716-50-0
VCID: VC20743126
Molecular Formula: C15H13N3O3S
Molecular Weight: 315.3 g/mol
* For research use only. Not for human or veterinary use.

Description | Oxfendazole is a member of the class of benzimidazoles that is fenbendazole in which the sulfur has been oxidised to the corresponding sulfoxide. It has a role as an antinematodal drug. It is a sulfoxide, a member of benzimidazoles and a carbamate ester. It is functionally related to a fenbendazole. Oxfendazole is a sulfoxide metabolite of fenbendazole. This benzimidazole antihelminthic protects livestock from roundworm. strongyles, and pinworn. See also: Oxfendazole; Trichlorfon (component of). |
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CAS No. | 53716-50-0 |
Product Name | Oxfendazole |
Molecular Formula | C15H13N3O3S |
Molecular Weight | 315.3 g/mol |
IUPAC Name | methyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate |
Standard InChI | InChI=1S/C15H13N3O3S/c1-21-15(19)18-14-16-12-8-7-11(9-13(12)17-14)22(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) |
Standard InChIKey | BEZZFPOZAYTVHN-UHFFFAOYSA-N |
SMILES | COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3 |
Canonical SMILES | COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3 |
Melting Point | 253 °C |
Physical Description | Solid |
Synonyms | FBZ-SO fenbendazole sulfoxide methyl 5(6)-phenylsulfinyl-2-benzimidazolecarbamate oxfendazole oxfendazole monohydrochloride RS 8858 Synanthic |
Reference | Guinan JJ: Oxfendazole treatment of horses. Aust Vet J. 1983 Jun;60(6):193-4. [PMID:6626071] Rowlands DT, Shepherd MT, Collins KR: The oxfendazole pulse release bolus. J Vet Pharmacol Ther. 1988 Dec;11(4):405-8. [PMID:3210268] Middelberg A, McKenna PB: Oxfendazole resistance in Nematodirus spathiger. N Z Vet J. 1983 May;31(5):65-6. [PMID:16030961] Jones PG: Oxfendazole and ivermectin in calves. Vet Rec. 1988 Feb 6;122(6):143-4. [PMID:3369070] Marriner SE, Bogan JA: Pharmacokinetics of oxfendazole in sheep. Am J Vet Res. 1981 Jul;42(7):1143-5. [PMID:7271032] Kingsbury PA, Rowlands DT, Reid JF: Anthelmintic activity of oxfendazole in pigs. Vet Rec. 1981 Jan 3;108(1):10-1. [PMID:7233774] Soraci AL, Mestorino N, Errecalde JO: Some pharmacokinetic parameters of oxfendazole in sheep. Vet Res Commun. 1997 May;21(4):283-7. [PMID:9151412] Webb RF, McCully CH: Resistance of Haemonchus contortus to oxfendazole. Aust Vet J. 1979 Jul;55(7):347-8. [PMID:518439] Morgan DW: Toxicity study of oxfendazole in pregnant sows. Vet Rec. 1982 Aug 21;111(8):161-3. [PMID:7135784] Ortiz P, Terrones S, Cabrera M, Hoban C, Ceballos L, Moreno L, Canton C, Donadeu M, Lanusse C, Alvarez L: Oxfendazole flukicidal activity in pigs. Acta Trop. 2014 Aug;136:10-3. doi: 10.1016/j.actatropica.2014.03.024. Epub 2014 Apr 5. [PMID:24713198] Yannai, Shmuel (2003). Dictionary of Food Compounds with : Additives, Flavors, and Ingredients. CRC Press LLC. |
PubChem Compound | 40854 |
Last Modified | Sep 13 2023 |
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